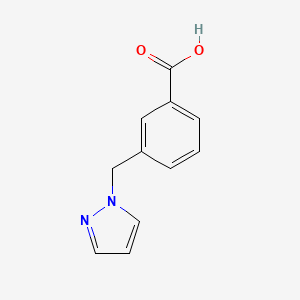

3-(1H-pyrazol-1-ylmethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYNAPRDOSIHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361421 | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562803-68-3 | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the prevalent synthetic strategies, focusing on the nucleophilic substitution reaction between a substituted benzyl halide and pyrazole, followed by ester hydrolysis. This document offers detailed, step-by-step experimental protocols, discusses the mechanistic underpinnings of the reactions, and presents quantitative data to inform researchers, scientists, and professionals in the field. The guide is structured to provide not only a reproducible methodology but also a deeper understanding of the chemical principles at play, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial building block for the synthesis of a wide array of bioactive molecules. Its structural features, combining a flexible linker with a hydrogen-bond-accepting pyrazole ring and a carboxylic acid group capable of forming key interactions with biological targets, make it a privileged fragment in drug design. This guide will focus on the most common and efficient laboratory-scale synthesis of this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the benzylic carbon-nitrogen bond, leading back to pyrazole and a 3-(halomethyl)benzoic acid derivative. To avoid potential complications with the free carboxylic acid during the alkylation step, a more practical approach involves the use of an ester-protected benzoic acid derivative, which is then deprotected in the final step.

This leads to the following forward synthetic plan:

-

Step 1: N-Alkylation of Pyrazole: Reaction of a methyl 3-(bromomethyl)benzoate with pyrazole in the presence of a suitable base to form methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.

-

Step 2: Ester Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

This procedure details the N-alkylation of pyrazole with methyl 3-(bromomethyl)benzoate. The reaction proceeds via a standard SN2 mechanism.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, suitable for deprotonating the N-H of pyrazole without causing hydrolysis of the ester functionality. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

To a solution of pyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of methyl 3-(bromomethyl)benzoate (1.05 eq.) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 3-(1H-pyrazol-1-ylmethyl)benzoate as a pure compound.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| Pyrazole | 1.0 | 68.08 | 10 | 0.68 |

| Methyl 3-(bromomethyl)benzoate | 1.05 | 229.07 | 10.5 | 2.41 |

| Potassium Carbonate | 1.5 | 138.21 | 15 | 2.07 |

| Product | 216.23 | Typical Yield: 85-95% |

Part B: Synthesis of this compound

This final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.

-

Base: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester.[1][2][3] An aqueous solution is used to provide the nucleophile (hydroxide ion) and to dissolve the sodium salt of the product.

-

Solvent System: A mixture of methanol and water is often used to ensure the solubility of the ester starting material.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[1][3][4]

-

Dissolve methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (1.0 eq.) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate | 1.0 | 216.23 | 8.5 | 1.84 |

| Sodium Hydroxide | 2.5 | 40.00 | 21.25 | 0.85 |

| Product | 202.20 | Typical Yield: >90% |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of N-Alkylation of Pyrazole

The N-alkylation of pyrazole with a benzyl halide is a classic example of a nucleophilic substitution reaction (SN2).

Caption: Mechanism of N-alkylation of pyrazole.

-

Deprotonation: The base, potassium carbonate, removes the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.

-

SN2 Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. This results in the displacement of the bromide leaving group and the formation of the C-N bond.

Mechanism of Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester is a base-catalyzed nucleophilic acyl substitution.

Caption: Mechanism of base-catalyzed ester hydrolysis.

-

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

-

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.

-

Proton Transfer: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol. This step is irreversible and drives the reaction to completion.

-

Acidification: In the final workup step, the addition of a strong acid protonates the carboxylate salt to yield the final carboxylic acid product.

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process that is readily achievable in a standard laboratory setting. By understanding the underlying principles of the N-alkylation and ester hydrolysis reactions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel pyrazole-containing compounds for pharmaceutical and other applications.

References

- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?

- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.

- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Organic Chemistry Portal. (n.d.). Methyl Esters.

Sources

An In-Depth Technical Guide to 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. By structurally combining a benzoic acid moiety with a pyrazole ring via a methylene linker, this molecule serves as a versatile building block for the synthesis of novel bioactive agents. This guide details its core molecular profile, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and an analysis of its anticipated spectroscopic characteristics. Furthermore, it explores the broader biological context and potential applications, drawing insights from structurally related pyrazole derivatives that have shown promise in various therapeutic areas. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The prevalence of this moiety is evident in the increasing number of pyrazole-containing drugs approved in recent years, a significant rise from the pre-2016 landscape[1].

These drugs span a wide range of therapeutic classes, including blockbuster medications for cancer (e.g., Ibrutinib, Axitinib), viral infections (e.g., Lenacapavir), and pulmonary hypertension (e.g., Riociguat)[2]. The success of these compounds underscores the value of the pyrazole core in establishing potent and selective interactions with diverse biological targets. Consequently, novel derivatives, such as this compound, are highly sought-after intermediates for exploring new chemical space and developing next-generation therapeutics[1][2].

Core Molecular Profile of this compound

The fundamental identity of a chemical entity is defined by its structure and core identifiers. This compound is characterized by a pyrazole ring linked at the N1 position to the meta-position of benzoic acid through a methylene (-CH₂-) bridge.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |

| Molecular Weight | 202.21 g/mol | N/A |

| Monoisotopic Mass | 202.07423 Da | [3] |

| InChIKey | UMYNAPRDOSIHOY-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | [3] |

| Predicted XlogP | 1.3 | [3] |

Proposed Synthesis and Purification Workflow

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on well-established N-alkylation and saponification reactions. This two-step approach is designed for efficiency and high yield, utilizing commercially available starting materials.

Causality of Experimental Design: The choice of a two-step process starting with the methyl ester of the benzoic acid (methyl 3-(bromomethyl)benzoate) is deliberate. The ester group protects the carboxylic acid from participating in side reactions during the initial N-alkylation step. The subsequent base-catalyzed hydrolysis (saponification) is a highly efficient and standard method for deprotecting the acid.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where successful isolation of the intermediate and final product with the expected analytical signatures confirms the reaction's progress and success.

Part 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (Intermediate)

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Expertise & Rationale: Anhydrous K₂CO₃ is a mild base sufficient to deprotonate pyrazole, activating it for nucleophilic attack. Using an excess ensures the complete consumption of the starting pyrazole.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until a stirrable slurry is formed (approx. 5 mL per gram of pyrazole).

-

Expertise & Rationale: DMF is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the potassium cation but not the pyrazole anion, enhancing its nucleophilicity.

-

-

Reagent Addition: Dissolve methyl 3-(bromomethyl)benzoate (1.1 eq) in a minimal amount of DMF and add it dropwise to the stirring pyrazole mixture at room temperature.

-

Expertise & Rationale: A slight excess of the electrophile ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexane) indicates the disappearance of the starting materials.

-

Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Trustworthiness: This standard aqueous work-up effectively removes the DMF solvent and inorganic salts (K₂CO₃, KBr), providing the crude intermediate.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure ester intermediate.

Part 2: Synthesis of this compound (Final Product)

-

Reactor Setup: Dissolve the purified methyl ester intermediate (1.0 eq) from Part 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature.

-

Expertise & Rationale: LiOH is a strong base used for saponification. The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base.

-

-

Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Concentrate the reaction mixture under vacuum to remove the THF.

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A white precipitate should form.

-

Trustworthiness: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in water, which is the basis for its isolation.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. If necessary, further purification can be achieved by recrystallization.

Anticipated Spectroscopic Characterization

No definitive published spectra for this specific molecule were found; however, its spectroscopic profile can be reliably predicted based on its constituent functional groups.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR is expected to be highly informative.

-

Carboxylic Acid (COOH): A very broad singlet appearing far downfield, typically δ > 12.0 ppm.

-

Benzoic Ring (Ar-H): Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region, approximately δ 7.5-8.2 ppm.

-

Pyrazole Ring (Pz-H): Three distinct protons. H5' (adjacent to the methylene linker) would likely appear as a doublet around δ 7.8 ppm. H3' would be a doublet around δ 7.5 ppm. H4' would be a triplet (or doublet of doublets) around δ 6.3 ppm.

-

Methylene Bridge (-CH₂-): A sharp, characteristic singlet integrating to two protons, expected around δ 5.4-5.6 ppm.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected around δ 167 ppm.

-

Aromatic Carbons: Six signals for the benzoic ring and three for the pyrazole ring, appearing between δ 105-145 ppm.

-

Methylene Carbon (-CH₂-): A single peak expected in the range of δ 50-55 ppm.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺.

-

Expected m/z: 203.0815 (calculated for C₁₁H₁₁N₂O₂⁺).

-

Predicted collision cross-section data suggests a value of 142.3 Ų for the [M+H]⁺ adduct[3].

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.

-

Applications and Biological Context

This compound is a valuable intermediate, primarily due to the proven biological significance of its core components[4].

-

Versatile Chemical Intermediate: The molecule is an ideal starting point for creating libraries of more complex compounds. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the pyrazole ring offers sites for further modification if desired. This versatility makes it a key asset in pharmaceutical and agrochemical research[4].

-

Scaffold for Anti-Inflammatory and Analgesic Drugs: Structurally similar compounds containing pyrazole and benzoic acid moieties have been investigated for anti-inflammatory and analgesic properties[4][5]. The pyrazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Potential as Antibacterial Agents: Numerous pyrazole derivatives have been synthesized and tested as potent antibacterial agents, showing efficacy against drug-resistant strains like MRSA[1][6]. The unique structure of this compound makes it a candidate for developing new classes of antibiotics that may inhibit bacterial fatty acid biosynthesis or other essential pathways[1].

-

Inhibitors of Urate Transporter 1 (URAT-1): Recent research has shown that pyrazole-carboxamide-benzoic acid derivatives can act as promising URAT-1 inhibitors for treating hyperuricemic nephropathy[7]. By inhibiting URAT-1, these compounds can lower serum uric acid levels. The core structure of this compound is well-suited for elaboration into such inhibitors.

Conclusion

This compound represents a strategically important molecular scaffold that merges the stability and bioactivity of the pyrazole ring with the versatile chemical functionality of benzoic acid. While it serves primarily as a sophisticated building block, the demonstrated therapeutic potential of closely related analogs in areas such as inflammation, infectious disease, and metabolic disorders highlights its immense value. The logical and scalable synthetic pathway proposed herein provides a clear route for its production, enabling its use in high-throughput screening and lead optimization campaigns. For drug discovery professionals, this compound is not merely an intermediate but a gateway to novel chemical entities with significant therapeutic promise.

References

- PubChemLite.this compound.[Link]

- PubChem.3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid.[Link]

- PubChem.3-(1H-pyrazol-3-yl)benzoic acid.[Link]

- The Royal Society of Chemistry.

- P212121 Store.3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride.[Link]

- Alam, M. A., et al. (2024).Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

- Wang, S., et al. (2025).Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors... European Journal of Medicinal Chemistry. [Link]

- ACG Publications.Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.[Link]

- MDPI.

- SciELO.Article detailing mass spectrometry methods.[Link]

- Whitt, J., et al. (2019).Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega. [Link]

- MDPI.(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.[Link]

- International Journal of Multidisciplinary Research and Development.

- PubChem.3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.[Link]

- Alam, M. A., et al. (2023).Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- MDPI.4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.[Link]

- Patel, R. V., et al. (2014).Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research. [Link]

- Al-Hourani, B. J., et al. (2021).Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents... Molecules. [Link]

Sources

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid (CAS No. 562803-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-1-ylmethyl)benzoic acid (CAS No. 562803-68-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. This document delves into the core physicochemical properties, a detailed synthesis protocol, and a thorough analytical characterization of the compound. Furthermore, it explores the broader biological context of pyrazole-containing molecules, highlighting potential therapeutic applications and the rationale for their design.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

This compound emerges as a key intermediate, strategically functionalized for further chemical elaboration. The presence of both a carboxylic acid group and a pyrazole moiety allows for diverse derivatization, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents and agrochemicals.[3] This guide will serve as a detailed resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 562803-68-3 | Internal |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |

| Molecular Weight | 202.21 g/mol | Internal |

| IUPAC Name | This compound | Internal |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Supplier Data |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a suitable 3-substituted benzoic acid derivative and pyrazole. A common and effective route involves the reaction of methyl 3-(bromomethyl)benzoate with pyrazole, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

-

To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension for 15-20 minutes.

-

Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 3-(1H-pyrazol-1-ylmethyl)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene and pyrazole rings, the methylene bridge protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z 203.0815.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively published, the broader class of pyrazole derivatives has well-documented and diverse biological activities. This compound serves as a valuable scaffold for the development of novel drugs and agrochemicals.

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound make it an ideal candidate for derivatization to explore new COX inhibitors or other anti-inflammatory agents.

Antimicrobial and Anticancer Applications

The pyrazole nucleus is a key component in numerous antimicrobial and anticancer drugs.[2] The ability to modify both the benzoic acid and pyrazole moieties of the title compound allows for the synthesis of a wide range of analogs that can be screened for these activities.

Agrochemical Applications

Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides.[3] The structural framework of this compound provides a starting point for the design of new crop protection agents.

Conclusion

This compound is a synthetically versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive starting material for the development of novel bioactive compounds. The comprehensive characterization data and synthetic protocols provided in this guide are intended to facilitate its use in the scientific community and to spur further investigation into its potential applications.

References

- Faria, R. V., et al. (2017). Pyrazoles: A review of their biological activities. Molecules, 22(1), 119.

- Kumar, V., & Kumar, S. (2019). Pyrazole derivatives: a review of their biological activities. Journal of the Iranian Chemical Society, 16(11), 2379-2405.

- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Bioorganic & Medicinal Chemistry, 26(10), 2533-2543.

Sources

A Technical Guide to the Solubility Profiling of 3-(1H-pyrazol-1-ylmethyl)benzoic acid

Abstract

The determination of aqueous and organic solubility is a cornerstone of early-stage drug development and chemical process optimization. Poor solubility can impede biological assays, lead to low bioavailability, and create significant challenges in formulation and manufacturing.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a versatile heterocyclic building block used in pharmaceutical and agrochemical research.[3] In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical considerations and practical, field-proven experimental protocols necessary to generate and validate a robust solubility profile. We will explore the structural determinants of solubility, present step-by-step methods for both thermodynamic and kinetic solubility assessment, and discuss the critical influence of pH and solvent selection, all grounded in authoritative standards from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility

This compound is a molecule of interest due to its hybrid structure, incorporating both a pyrazole ring and a benzoic acid moiety. The pyrazole heterocycle is a common scaffold in medicinal chemistry, known to interact with various biological targets, while the benzoic acid group provides a handle for salt formation and modulates physicochemical properties.[3][4] Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. Key decisions in the development pipeline, from lead optimization and formulation design to predicting oral absorption, are directly influenced by a compound's ability to dissolve in relevant physiological and process media.[5][]

Structural Analysis and Predicted Solubility Behavior

The solubility of an organic molecule is governed by the balance of its intermolecular forces with a given solvent, a principle often summarized as "like dissolves like".[7] The structure of this compound presents distinct polar and non-polar characteristics that dictate its behavior.

-

Polar Moieties: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[8] The two nitrogen atoms in the pyrazole ring are hydrogen bond acceptors. These features suggest favorable interactions with polar solvents.

-

Non-Polar Moieties: The benzene ring is hydrophobic and will favor interactions with non-polar, organic solvents.

-

Ionization: As a benzoic acid derivative, the compound is a weak acid. Its charge state, and therefore its aqueous solubility, is expected to be highly dependent on pH.[9][10] In acidic environments (low pH), the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. In neutral to basic environments (higher pH), it will deprotonate to form the highly polar and more water-soluble carboxylate anion.[11][12]

Based on this analysis, we can predict that the compound will exhibit limited solubility in neutral water, enhanced solubility in basic aqueous solutions, and good solubility in polar organic solvents like ethanol and methanol.[13][14]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[15]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[1][16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours).[16][17] This value is critical for formulation development and understanding the biopharmaceutical limits of absorption.[1]

-

Kinetic Solubility: This is a high-throughput measurement used in early drug discovery.[18][19][20] It is typically determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs after a short incubation period (e.g., 1-2 hours).[15][18][19] This method can result in supersaturated solutions, so the measured value is often higher than the thermodynamic solubility.[18] It is valuable for the rapid screening and ranking of compounds.[5]

Experimental Protocols for Solubility Determination

The following protocols are grounded in best practices described by the USP and regulatory bodies.[21][22][23] All analytical measurements should be performed using a validated, stability-indicating method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Thermodynamic (Equilibrium) Solubility

This protocol is based on the authoritative shake-flask method, which is considered the gold standard for determining equilibrium solubility.[24][25]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid powder, thermodynamically stable form)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; Methanol; Acetonitrile)

Procedure:

-

Preparation: Add an excess amount of solid compound to a pre-labeled glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting amount of ~2-5 mg per 1 mL of solvent is typical.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to the vial.

-

pH Measurement (for aqueous buffers): For aqueous systems, measure and record the initial pH of the slurry.[26][27]

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[25] Agitate for at least 24-48 hours to ensure equilibrium is reached. Time points should be taken until the concentration reaches a plateau.[25]

-

Sample Collection: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Separation: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high results. Discard the first few drops of filtrate to avoid errors from filter adsorption.

-

pH Measurement (Final): For aqueous systems, measure and record the final pH of the filtrate.[25][27]

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Replication: Perform each experiment in at least triplicate to ensure reproducibility.[25]

Protocol for Kinetic Solubility

This protocol is designed for higher throughput and is suitable for early-stage screening.[18][28]

Objective: To rapidly assess the kinetic solubility of this compound from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

96-well microtiter plates (polypropylene for storage, clear UV-plate for analysis)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

-

Stock Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution, resulting in a 100 µM final concentration and 1% DMSO).

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[18]

-

Analysis: Measure the solubility. Two common methods are:

-

Nephelometry: Measure the light scattering of the solution directly in the plate.[20] An increase in scattered light relative to controls indicates the formation of precipitate.

-

Filtration/UV: Filter the contents of the wells through a 96-well filter plate. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration against a standard curve prepared in the same buffer/DMSO mixture.[18][28]

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

pH-Dependent Aqueous Solubility

According to ICH M9 guidelines, solubility for Biopharmaceutics Classification System (BCS) purposes should be determined over a pH range of 1.2 to 6.8 at 37°C.[26][27][29] The lowest measured solubility in this range is used for classification.[30]

Table 1: Thermodynamic Solubility of this compound in Aqueous Buffers at 37°C

| Buffer System | Target pH | Final pH (Mean ± SD) | Solubility (µg/mL) (Mean ± SD) | Solubility (µM) (Mean ± SD) |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | |||

| Acetate Buffer | 4.5 | |||

| Phosphate Buffer | 6.8 |

| Phosphate Buffer | 7.4 | | | |

SD = Standard Deviation, n=3

Solubility in Common Organic Solvents

Understanding solubility in organic solvents is crucial for chemical synthesis, purification (e.g., recrystallization), and the development of non-aqueous formulations.[13] Data on similar structures like benzoic acid shows a predictable trend where solubility is highest in polar protic solvents.[14][31]

Table 2: Thermodynamic Solubility of this compound in Organic Solvents at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) (Mean ± SD) | Qualitative Assessment |

|---|---|---|---|---|

| Water | 9.0 | 80.1 | Slightly Soluble | |

| Methanol | 6.6 | 32.7 | ||

| Ethanol | 5.2 | 24.5 | ||

| Acetonitrile | 6.2 | 37.5 | ||

| Ethyl Acetate | 4.3 | 6.0 | ||

| Dichloromethane | 3.4 | 9.1 |

| Toluene | 2.4 | 2.4 | | |

Conclusion and Best Practices

This guide provides the necessary theoretical foundation and actionable experimental protocols to thoroughly characterize the solubility of this compound. Since no definitive solubility data is publicly available, adherence to these validated methods is essential for generating reliable and reproducible results.

Key Self-Validating Principles for Trustworthy Data:

-

Confirm Equilibrium: In thermodynamic studies, measure concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure the value is stable and equilibrium has been reached.[25]

-

Verify Solid Form: After equilibration, analyze the remaining solid (e.g., by XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[32]

-

Assess Chemical Stability: The analytical method must be stability-indicating. Analyze samples promptly and demonstrate that the compound does not degrade in the test media over the course of the experiment.[26][27]

-

Control pH: For aqueous measurements, always report both the initial and final pH of the solution, as the dissolution of an acidic or basic compound can alter the pH of unbuffered or weakly buffered media.[27]

By systematically applying these principles and protocols, researchers, scientists, and drug development professionals can build a comprehensive and authoritative solubility profile for this compound, enabling informed decisions for its advancement in any research or development program.

References

- USP-NF. <1236> Solubility Measurements.

- Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. YouTube.

- Fiveable. pH and Solubility.

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Zhang, P. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. ADME Solubility Assay.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Protocols.io. In-vitro Thermodynamic Solubility.

- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments.

- Stimuli to the Revision Process. Technical Note: Solubility Measurements.

- gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements.

- Chad's Prep®. 17.6 pH Effects on Solubility.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- askIITians. How does pH affect solubility?.

- ResearchGate. The solubility of benzoic acid in seven solvents.

- University of Calgary. Solubility of Organic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry Steps. Solubility of Organic Compounds.

- AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Evotec. Thermodynamic Solubility Assay.

- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.

- AAT Bioquest.

- Chad's Prep. 17.6 pH Effects on Solubility. YouTube.

- Avdeef, A., et al. (2016).

- World Health Organization (WHO).

- UNGAP Consortium (2021). UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.

- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Samiei, N., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ICH. (2019).

- Lund University Publications.

- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

- European Medicines Agency (EMA). (2020).

- BMG LABTECH. (2023).

- Korte, D., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Sigma-Aldrich.

- Tanna, B., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- ICH. (2019).

- Chem-Impex. 3-(1H-pyrazol-1-yl)benzoic acid.

- Sreevidya, V. G., & Anupama, K. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Drug Delivery and Therapeutics.

- Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)

- Al-Ostath, A., et al. (2025). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

Sources

- 1. evotec.com [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. How does pH affect solubility? - askIITians [askiitians.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. enamine.net [enamine.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Solubility Measurements | USP-NF [uspnf.com]

- 22. biorelevant.com [biorelevant.com]

- 23. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 24. scispace.com [scispace.com]

- 25. who.int [who.int]

- 26. database.ich.org [database.ich.org]

- 27. ema.europa.eu [ema.europa.eu]

- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 29. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 30. capa.org.tw [capa.org.tw]

- 31. researchgate.net [researchgate.net]

- 32. pharmaexcipients.com [pharmaexcipients.com]

Introduction: The Privileged Scaffolds of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Benzoic Acid Derivatives

In the landscape of drug discovery, certain chemical structures consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to form diverse interactions have made it a cornerstone in the development of drugs across various disease areas.[3][4] When fused or linked with a benzoic acid moiety—another critical pharmacophore known for its ability to engage with biological targets through hydrogen bonding and ionic interactions—the resulting derivatives exhibit a remarkable spectrum of biological activities.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole benzoic acid derivatives. We will move beyond a simple cataloging of facts to explain the causality behind experimental designs and structure-activity relationships, offering a field-proven perspective on this potent class of compounds.

Part 1: Foundational Synthesis Strategies

The creation of a diverse library of pyrazole benzoic acid derivatives hinges on a robust and flexible synthetic strategy. A common and effective approach involves the construction of a central pyrazole aldehyde intermediate, which can then be readily modified to generate a wide array of final compounds.[5] The causality behind this choice lies in the reactivity of the aldehyde group, which serves as a versatile handle for subsequent reactions like reductive amination or hydrazone formation, allowing for systematic exploration of the chemical space.[6][7]

General Synthetic Workflow

A frequently employed pathway begins with the reaction of 4-hydrazinobenzoic acid with a substituted acetophenone. This initial condensation forms a hydrazone intermediate. Subsequent treatment with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) accomplishes a cyclization and formylation in one pot, yielding the critical 4-formyl-pyrazole-benzoic acid core.[7]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological and Predictive Framework for the Structural Elucidation of 3-(1H-pyrazol-1-ylmethyl)benzoic acid

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular scaffold of pyrazole-appended benzoic acid is a cornerstone in medicinal chemistry, recognized for its utility in developing novel therapeutic agents, including anti-inflammatory drugs and URAT-1 inhibitors.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development. This guide presents a comprehensive, in-depth technical framework for the complete structural elucidation of 3-(1H-pyrazol-1-ylmethyl)benzoic acid. In the absence of a publicly available crystal structure for this specific molecule, this document provides a robust methodological and predictive analysis. It leverages established protocols and crystallographic data from closely related analogues to outline a complete research program, from synthesis and crystallization to advanced structural analysis via single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and Density Functional Theory (DFT). This paper serves as a senior-level guide for researchers undertaking the structural characterization of novel pharmaceutical compounds.

Part 1: Introduction and Strategic Rationale

Significance of the Pyrazole-Benzoic Acid Scaffold

Pyrazole derivatives are a vital class of N-heterocyclic compounds that exhibit a vast spectrum of pharmacological activities.[3] Their integration with a benzoic acid moiety creates a bifunctional molecule with significant potential for interacting with biological targets through hydrogen bonding, ionic interactions, and π-stacking.[1] This makes them attractive candidates for drug design, where the specific substitution pattern, such as the meta-substitution in the target molecule, can fine-tune binding affinity and selectivity.

The Critical Role of Crystal Structure in Pharmaceutical Science

The solid-state structure of an active pharmaceutical ingredient (API) is a critical quality attribute. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules in a crystal, revealing insights into polymorphism, solvation, and intermolecular interactions.[4] This knowledge is not merely academic; it is fundamental to controlling the material properties of a drug substance, ensuring batch-to-batch consistency, and meeting regulatory requirements.[4]

Objectives and Predictive Approach

This guide aims to provide an authoritative, step-by-step workflow for the determination and comprehensive analysis of the this compound crystal structure. By synthesizing information from analogous structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate and 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene, we will predict key structural features and outline the experimental and computational protocols required for their validation.[3][5]

Part 2: Synthesis and High-Quality Crystal Growth

Proposed Synthetic Pathway

The synthesis of this compound is most readily achieved via a nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and high yield for N-alkylation of pyrazole. The pathway involves the reaction of pyrazole with methyl 3-(bromomethyl)benzoate, followed by saponification of the resulting ester to yield the target carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

N-Alkylation: To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Add methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor by TLC until completion (approx. 4-6 hours).

-

Work-up and Isolation: Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate.

-

Saponification: Dissolve the crude ester in a mixture of THF/methanol. Add a 2M aqueous solution of NaOH (2.0 eq) and stir at room temperature overnight.

-

Purification: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol: Single Crystal Growth

The choice of crystallization method is critical. Slow evaporation is often successful for compounds of this nature as it allows for the gradual, ordered assembly of molecules into a well-defined lattice.

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile). Identify a solvent or solvent system in which the compound is sparingly soluble. A mixture like ethanol/water or acetone/hexane is often a good starting point.

-

Crystallization: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.

-

Incubation: Filter the solution through a syringe filter into a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation.

-

Isolation: Leave the vial undisturbed in a vibration-free environment for several days to weeks. Harvest the resulting block-shaped, colorless crystals.[6]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for unambiguous structure determination. The workflow is a self-validating system, where the quality of the final refined structure is judged by statistical figures of merit.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Pyrazole-Containing Compounds

For researchers, medicinal chemists, and materials scientists, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry. Its unique electronic architecture and synthetic versatility have propelled its integration into a vast array of applications, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth exploration of the photophysical properties of pyrazole-containing compounds, offering both foundational knowledge and practical, field-proven insights for professionals in drug discovery and materials science. We will delve into the core principles governing their interaction with light, the profound influence of molecular structure on their emissive behavior, and the experimental and computational methodologies employed to characterize these fascinating properties.

Part 1: The Heart of the Matter: Understanding the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic landscape that is the foundation of its diverse photophysical characteristics. This inherent electronic nature, characterized by a combination of π-excessive and π-deficient properties, makes the pyrazole scaffold a versatile platform for the design of novel fluorophores.[3] The ease of substitution at various positions on the ring allows for fine-tuning of the electronic and steric properties, which in turn dictates the compound's absorption and emission profiles.

A key aspect of many photophysically active pyrazole derivatives is their ability to engage in specific excited-state phenomena. These processes, which occur in the fleeting moments after a molecule absorbs light, are central to the applications of these compounds in sensing, imaging, and materials science. Three such phenomena are of particular importance:

-

Excited-State Intramolecular Proton Transfer (ESIPT): In certain pyrazole derivatives, a proton can be transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[4][5][6] This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. The result is often a large Stokes shift, which is the difference between the absorption and emission maxima, a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances signal-to-noise ratios.[7] The ESIPT process is highly sensitive to the molecule's immediate environment, making ESIPT-capable pyrazoles excellent candidates for sensing applications.[4][8]

-

Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. In contrast, AIE-active molecules, including certain pyrazole derivatives, exhibit enhanced emission in the aggregated state.[9][10][11][12] This phenomenon is typically attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. AIE has opened up new avenues for the development of highly sensitive biosensors, imaging agents, and organic light-emitting diodes (OLEDs).

-

Solvatochromism: The photophysical properties of some pyrazole-based dyes are highly dependent on the polarity of their solvent environment.[13][14][15] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[14][15] Push-pull systems, where the pyrazole ring is functionalized with both electron-donating and electron-withdrawing groups, often exhibit pronounced solvatochromism.[13] This property can be harnessed to probe the polarity of microenvironments, such as the interior of biological membranes or polymer matrices.

Part 2: The Influence of Molecular Architecture: A Structure-Property Deep Dive

The photophysical properties of pyrazole-containing compounds are not static; they are intricately linked to their molecular structure. Strategic modifications to the pyrazole core and its substituents can lead to dramatic changes in absorption and emission characteristics. Understanding these structure-property relationships is paramount for the rational design of functional molecules.

Substituent Effects: The Art of Fine-Tuning

The nature and position of substituents on the pyrazole ring and any appended aromatic systems play a crucial role in modulating the electronic energy levels of the molecule.[16][17][18][19][20] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to alter the HOMO-LUMO energy gap, which directly influences the absorption and emission wavelengths.

For instance, in the context of phenylazopyrazole photoswitches, the introduction of strong EWGs or EDGs has been shown to enhance the quantum yields of isomerization.[16] Acylation of the pyrazole moiety can lead to increased quantum yields, longer Z-isomer lifetimes, and improved spectral separation, highlighting the profound impact of even subtle structural modifications.[16][17][19]

The following table summarizes the general effects of substituents on the photophysical properties of pyrazole derivatives:

| Substituent Type | Effect on Absorption/Emission | Rationale |

| **Electron-Donating Groups (e.g., -OCH₃, -NR₂) ** | Bathochromic shift (red-shift) | Increases the energy of the HOMO, reducing the HOMO-LUMO gap. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Hypsochromic shift (blue-shift) or Bathochromic shift | Can lower the energy of the LUMO, but the overall effect depends on the specific molecular architecture. In push-pull systems, they contribute to a red-shift. |

| Extended π-Conjugation | Bathochromic shift (red-shift) | Delocalizes the π-electrons, lowering the energy of the LUMO and reducing the HOMO-LUMO gap. |

| Steric Hindrance | Can lead to blue-shifts and affect quantum yield | Twisting of the molecular backbone can disrupt π-conjugation. Can also restrict non-radiative decay pathways, enhancing fluorescence. |

The Power of Conjugation: Extending the Reach of Light

Extending the π-conjugated system of a pyrazole-containing molecule is a powerful strategy for shifting its absorption and emission to longer wavelengths. This is often achieved by fusing the pyrazole ring with other aromatic systems or by introducing unsaturated linkers. For example, the development of pyrazole-based probes for near-infrared (NIR) bioimaging often relies on the creation of extended π-systems to push emission into the NIR window (typically >650 nm), where tissue penetration is maximized and autofluorescence is minimized.[21]

The following diagram illustrates the general effect of extending π-conjugation on the molecular orbitals and the resulting photophysical properties.

Caption: Experimental workflow for photophysical characterization.

Step-by-Step Protocols:

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of light absorbed by the compound and to calculate its molar absorptivity.

-

Protocol:

-

Prepare a stock solution of the pyrazole derivative of known concentration in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum of each dilution using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax).

-

Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ε).

-

2. Fluorescence Spectroscopy

-

Objective: To determine the emission spectrum of the compound and to identify the wavelength of maximum emission (λem).

-

Protocol:

-

Using a dilute solution of the compound (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), excite the sample at or near its λmax using a spectrofluorometer.

-

Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem). The difference between λmax and λem is the Stokes shift.

-

3. Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol (Relative Method):

-

Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra of all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

4. Fluorescence Lifetime (τ) Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method.

-

Protocol:

-

Excite a dilute sample with a pulsed light source (e.g., a laser diode).

-

Detect the emitted photons using a sensitive, high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of these time delays.

-

Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

-

Computational Modeling: A Window into the Excited State

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding and predicting the photophysical properties of pyrazole-containing compounds. [22][23][24][25][26]These methods can provide insights into:

-

Optimized ground and excited state geometries.

-

Vertical excitation energies (corresponding to λmax).

-

Oscillator strengths (related to the intensity of absorption).

-

The nature of electronic transitions (e.g., π→π, n→π, charge transfer).**

-

The influence of solvent on photophysical properties (using implicit or explicit solvent models).

A Typical Computational Workflow:

Caption: A typical TD-DFT workflow for photophysical property prediction.

Part 4: From the Bench to the Clinic: Applications of Fluorescent Pyrazole Derivatives

The tunable and often environmentally sensitive photophysical properties of pyrazole-containing compounds have led to their widespread application in various scientific and technological fields. [21][27][28][29] Bioimaging and Sensing:

Fluorescent pyrazole derivatives have emerged as powerful tools for visualizing biological processes in real-time. [21][27][28][29]Their applications in this area are diverse and include:

-

Ion Sensing: The ability of the pyrazole moiety to act as a chelating agent has been exploited to develop fluorescent sensors for various metal ions. [27][30]* Sensing of Small Molecules: Pyrazole-based probes have been designed to detect biologically important small molecules such as reactive oxygen species (ROS) and glutathione.

-

Cellular Staining: The good membrane permeability and biocompatibility of many pyrazole derivatives make them suitable for staining specific cellular organelles, such as mitochondria and lipid droplets. [27]* Monitoring Cellular Environments: Probes that exhibit changes in their fluorescence in response to pH or hypoxia have been developed to study the microenvironments within cells and tissues. [27] Materials Science:

The unique photophysical properties of pyrazole-containing compounds also make them attractive candidates for applications in materials science, including:

-

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives with high fluorescence quantum yields and good thermal stability are being explored as emissive materials in OLEDs.

-

Molecular Switches: The photochromic behavior of compounds like phenylazopyrazoles allows for the reversible control of their properties with light, making them suitable for applications in data storage and smart materials. [16][17][18][19][20]* Nonlinear Optics: The large dipole moments and hyperpolarizabilities of some push-pull pyrazole derivatives make them promising for applications in nonlinear optics.

Conclusion

The photophysical properties of pyrazole-containing compounds are a rich and multifaceted area of research with profound implications for both fundamental science and technological innovation. From the intricate dance of protons in the excited state to the collective emission of molecular aggregates, the behavior of these molecules under illumination is a testament to the power of rational molecular design. By combining a deep understanding of structure-property relationships with a robust toolkit of experimental and computational techniques, researchers can continue to unlock the full potential of the pyrazole scaffold, paving the way for the next generation of advanced materials and biomedical tools.

References

- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-State Intramolecular Proton Transfer in Five-Membered Hydrogen-Bonding Systems: 2-Pyridyl Pyrazoles. Journal of the American Chemical Society, 125(36), 10800–10801. [Link]

- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles. PubMed. [Link]

- Li, J., Wang, Y., & Zhang, H. (2014). Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring. Journal of Fluorescence, 24(4), 1149–1157. [Link]

- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-State Intramolecular Proton Transfer in Five-Membered Hydrogen-Bonding Systems: 2-Pyridyl Pyrazoles. pubs.acs.org. [Link]

- Melo-Hernández, S., Ríosa, M.-C., & Portilla, J. (2024). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.

- Tovtik, R., Marzin, D., Weigel, P., Crespi, S., & Simeth, N. A. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]